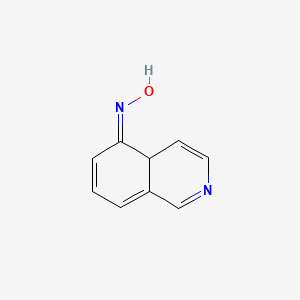
(Z)-Isoquinolin-5(4AH)-one oxime
Vue d'ensemble
Description
“(Z)-Isoquinolin-5(4AH)-one oxime” is a type of oxime, a class of organic compounds that have a wide range of practical applications . Oximes exhibit a wide variety of photochemical reactions . They have been used in the development of functional polymeric materials .
Synthesis Analysis
Oxime ethers have attracted much attention due to their potential biological activities and wide variety of synthetic applications . The synthesis of oxime ethers has been the subject of numerous papers in recent years . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .Molecular Structure Analysis
Oximes represent an important class of organic compounds with a wide range of practical applications . The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .Chemical Reactions Analysis
Oxime esters are useful scaffolds in many organic chemistry transformations . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported . This diverse set of reactions has led to the synthesis of self-healing and dynamic polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of oximes are influenced by their molecular structure and isomeric composition . Oximes have been used in the development of functional polymeric materials, leading to the synthesis of self-healing and dynamic polymers .Applications De Recherche Scientifique
-
Covalent Adaptable Networks (CANs)
- Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- The method of application involves the combination of oximes with esters and urethanes to realize CANs .
- The results show that oxime-based polymers can be reprocessed under acid catalysis while maintaining their structural integrity .
-
Synthesis of Acyclic and Cyclic Oxime Ethers
- Oxime ethers have attracted much attention due to their potential biological activities and wide variety of synthetic applications .
- The method of synthesis of oxime ethers has been the subject of numerous papers in recent years .
- The results of these studies have led to the development of more efficient methods for the synthesis of oxime ethers .
-
Diverse Methodologies and Synthetic Applications
- Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation .
- Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
- Developments in oxime reactivity since 2016 have enabled transformations .
-
Dynamic Covalent Chemistry (DCC)
- Oxime chemistry has been used in the creation of dynamic chemical systems with a wide range of potential applications such as drug delivery, molecular machines, sensors, and bioconjugation .
- The introduction of DCC into polymeric materials has led to the development of Covalent Adaptable Networks (CANs), which consist of cross-linked structures bound through reversible covalent bonds .
- The dynamic nature of the cross-linking points allows CANs to be recyclable and reprocessable while keeping thermoset-like mechanical properties .
-
Synthesis of N-containing Heterocycles, Amino Alcohols, and Amines
-
Oxime Metathesis
-
Synthesis of Acyclic and Cyclic Oxime Ethers
-
Diverse Methodologies and Synthetic Applications
Safety And Hazards
Orientations Futures
The use of oximes in the development of functional polymeric materials has risen dramatically since the introduction of click chemistry in 2001 . The future of oximes lies in their potential for further development in the field of polymer science . The oxime moiety has been used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores .
Propriétés
IUPAC Name |
(NZ)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGAVXLDFAZMPU-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=N/O)/C2C=CN=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Isoquinolin-5(4AH)-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



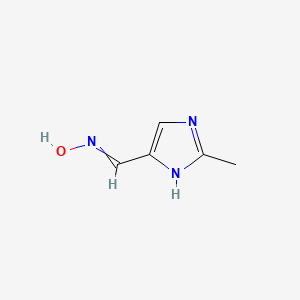
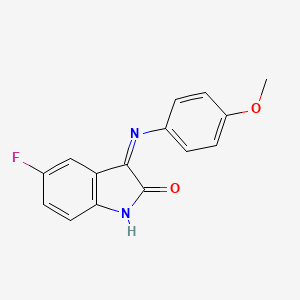
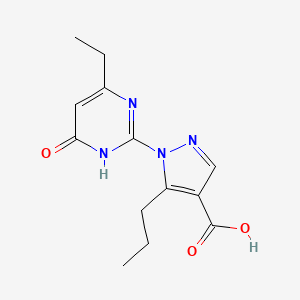
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
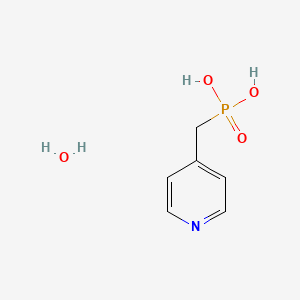
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
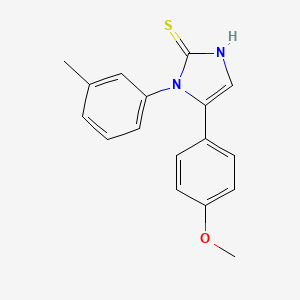
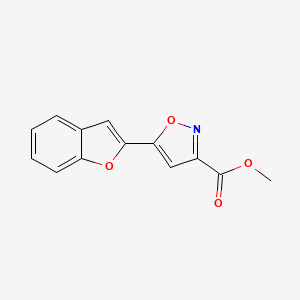
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)